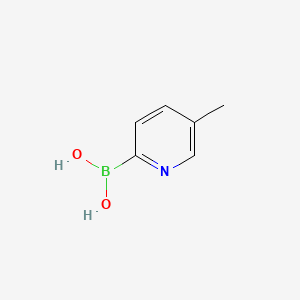

5-Methylpyridine-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRIXWWGBDNWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376412 | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372963-49-0 | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylpyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methylpyridine-2-boronic acid CAS number

An In-Depth Technical Guide to 5-Methylpyridine-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound (CAS No. 372963-49-0) is a pivotal heterocyclic organoboron compound, widely employed as a building block in modern organic synthesis.[1][2][3] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry. The strategic placement of the methyl group and the boronic acid moiety on the pyridine ring makes this reagent indispensable for accessing novel chemical matter. This guide provides an in-depth exploration of its physicochemical properties, a validated synthesis protocol, and a detailed examination of its application in the synthesis of complex molecules, with a particular focus on scaffolds relevant to drug discovery and development.

Core Compound Characteristics

This compound is a stable, solid compound under standard conditions, though it requires specific storage to maintain its integrity.[1] Its unique structure is key to its reactivity, particularly in cross-coupling methodologies that are foundational to modern pharmaceutical research.

Physicochemical and Safety Data

A summary of the essential properties and safety information for this compound is provided below. This data is critical for safe handling, reaction planning, and regulatory compliance.

| Property | Value | Reference |

| CAS Number | 372963-49-0 | [1][2][3] |

| Molecular Formula | C₆H₈BNO₂ | [1] |

| Molecular Weight | 136.94 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Warning | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

Synthesis of this compound

The synthesis of heteroaryl boronic acids is a well-established field. While multiple pathways exist, a common and reliable method involves the palladium-catalyzed borylation of a suitable halo-pyridine precursor. This approach offers high functional group tolerance and generally good yields. The following protocol describes the synthesis from 2-bromo-5-methylpyridine.

Synthesis Workflow Diagram

The diagram below outlines the key steps in the synthesis of the title compound from its common precursor.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established palladium-catalyzed borylation methods.[4]

Materials:

-

2-Bromo-5-methylpyridine (1.0 equiv.)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.)

-

Potassium acetate (KOAc) (3.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

1,4-Dioxane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (3.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-12 hours).

-

Cooling & Hydrolysis: Once complete, cool the reaction to room temperature. Add 1 M HCl and stir for 1-2 hours to hydrolyze the pinacol ester intermediate.

-

Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Rationale: The choice of Pd(dppf)Cl₂ as a catalyst is due to its high efficiency and stability in C-B bond formation. Anhydrous conditions are crucial in the initial stage to prevent premature hydrolysis of the diboron reagent. The final acidic workup is a necessary step to convert the initially formed boronate ester into the desired boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, making it a staple in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals.[5][6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetallation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base is critical as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center.[7]

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The 2-arylpyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors used in oncology.[8] this compound serves as a direct precursor to introduce the 5-methylpyridin-2-yl group onto various aromatic and heteroaromatic cores.

Exemplary Protocol: Synthesis of a 2-(5-methylpyridin-2-yl)aniline Derivative

This protocol demonstrates the coupling of this compound with a functionalized aryl bromide, a common transformation in the synthesis of lead compounds.[9]

Materials:

-

Aryl Bromide (e.g., 2-bromoaniline) (1.0 equiv.)

-

This compound (1.2 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

-

Degassing: Degas the solvent mixture by bubbling the inert gas through it for 15 minutes.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water, followed by brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a high-value reagent for researchers in organic synthesis and drug discovery. Its robust performance in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for constructing complex molecular architectures.[10] The protocols and data presented in this guide offer a solid foundation for the synthesis and application of this key building block, empowering scientists to accelerate the development of novel therapeutics and functional materials.

References

-

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic cycle of a Suzuki‐Miyaura reaction. [Image]. Retrieved from [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). (5-Methylpyridin-2-yl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Image]. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

Chegg.com. (2017). Solved Draw the catalytic cycle for the Suzuki-Miyaura cross.... Retrieved from [Link]

- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

- Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines....

-

Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 372963-49-0|(5-Methylpyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 372963-49-0 | (5-Methylpyridin-2-yl)boronic acid - AiFChem [aifchem.com]

- 4. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Methylpyridine-2-boronic Acid: Properties, Reactivity, and Applications

Introduction: The Strategic Value of a Functionalized Pyridine Building Block

In the landscape of modern synthetic and medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, pyridine-based reagents hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science. 5-Methylpyridine-2-boronic acid is a particularly valuable reagent that combines the structural features of a pyridine ring with the versatile reactivity of a boronic acid. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, and strategic applications of this important synthetic intermediate. We will explore not just the protocols, but the underlying chemical principles that govern its use, empowering scientists to employ this reagent with precision and confidence. Boronic acids and their derivatives are foundational in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] Their stability, low toxicity, and functional group tolerance have cemented their status as essential building blocks in drug discovery programs.[4][5]

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward its effective utilization. These properties dictate its solubility, stability, and handling requirements.

Key Data Summary

A compilation of the essential physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Chemical Name | (5-Methyl-2-pyridinyl)boronic acid | PubChem[6] |

| Synonyms | 5-Methyl-2-pyridineboronic acid, 5-Picoline-2-boronic acid | Synblock[7] |

| CAS Number | 372963-49-0 | PubChem[6] |

| Molecular Formula | C₆H₈BNO₂ | PubChem[6] |

| Molecular Weight | 136.95 g/mol | PubChem[6] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 314.58 °C at 760 mmHg (Predicted) | Synblock[7] |

Structural Considerations and Acidity

The molecule's structure features a boronic acid group at the C2 position, ortho to the ring nitrogen, and a methyl group at the C5 position. The Lewis acidity of the boron center is a critical feature, enabling its participation in transmetalation during cross-coupling reactions.[8] The pKa of the parent 2-methylpyridine is approximately 5.96, indicating the pyridine nitrogen can act as a base or a coordinating ligand under certain reaction conditions.[9] The boronic acid moiety itself can exist in equilibrium with its boroxinate anhydride form, particularly in the solid state or upon heating, which is a common characteristic of boronic acids.

Stability, Handling, and Storage: A Practical Perspective

The utility of any chemical reagent is intrinsically linked to its stability. Pyridinylboronic acids, particularly those with the boronic acid group at the 2-position, require careful handling due to a known propensity for protodeboronation.

Intrinsic Stability Challenges

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a significant issue for 2-pyridinylboronic acids. This process is often catalyzed by acid, base, or even trace metals. The proximity of the Lewis basic ring nitrogen can potentially influence this degradation pathway.

Causality: From a mechanistic standpoint, the electron-deficient nature of the pyridine ring can render the C-B bond more susceptible to cleavage compared to electron-rich arylboronic acids.

Recommended Storage and Handling Protocols

To ensure the integrity and reactivity of this compound, the following laboratory best practices are essential:

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7][10] Refrigeration is recommended to minimize degradation over time.[10] Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to protect against moisture and air.

-

Handling: As with all boronic acids, avoid ingestion and inhalation.[10] The compound is classified as a skin, eye, and respiratory irritant (GHS Hazard Statements H315, H319, H335).[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11][12] All handling should be performed in a chemical fume hood.[10]

The Role of Boronic Esters

To circumvent the stability issues of 2-pyridinylboronic acids, they are often synthesized, stored, and used as their corresponding boronic esters, such as pinacol or N-phenyldiethanolamine esters. These esters exhibit significantly greater stability towards protodeboronation and can be conveniently used directly in coupling reactions, often hydrolyzing in situ to the active boronic acid.[13]

Synthesis of this compound

Several synthetic routes can be employed to prepare pyridinylboronic acids. The choice of method often depends on the availability of starting materials and the desired scale. The most common methods include:

-

Metal-Halogen Exchange: This classic approach involves treating a corresponding halopyridine (e.g., 2-bromo-5-methylpyridine) with a strong organometallic base (like n-butyllithium or a Grignard reagent) at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[5] Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid.

-

Palladium-Catalyzed Borylation: The Miyaura borylation reaction is a powerful alternative that couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[14][15] This method offers excellent functional group tolerance and often provides the more stable boronic ester directly.[15]

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][16] This reaction is a cornerstone of modern synthesis, enabling the construction of complex biaryl and heteroaryl structures prevalent in pharmaceutical agents.[2][17]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Expertise in Action - Key Steps Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Activation & Transmetalation: The boronic acid must be activated by a base (e.g., Na₂CO₃, K₃PO₄).[18] This forms a more nucleophilic "ate" complex (borate), which facilitates the transfer of the 5-methylpyridinyl group from boron to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[15]

Field-Proven Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Objective: To synthesize 2-(Aryl)-5-methylpyridine.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., aqueous 2M Na₂CO₃ or solid K₃PO₄, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DME, with ~10-20% water if using an aqueous base)

-

Inert atmosphere supplies (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₃PO₄, 3.0 eq).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen. Oxygen can oxidatively deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13][19] The presence of water can enhance the solubility of inorganic bases and facilitate the transmetalation step.[13]

-

Heating: Place the reaction mixture in a preheated oil bath at 80-100 °C. The optimal temperature depends on the reactivity of the aryl halide.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 2-(Aryl)-5-methylpyridine product.

Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the disappearance of the limiting reagent (aryl bromide) and the appearance of the product spot/peak via TLC or LC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762743, this compound. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2010). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 94(3), 235-240. [Link]

-

Ghaffari, B., et al. (2016). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society, 138(38), 12431-12443. [Link]

-

Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 70(9), 3685-3690. [Link]

-

Deng, H., & Snieckus, V. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

-

Royal Society of Chemistry. Supporting Information for manuscript. [Link]

-

Fisher Scientific. Safety Data Sheet - 5-Methylpyridine-3-boronic acid. [Link]

-

Chem-Impex. 2-Methylpyridine-5-boronic acid hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic acid. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. Supporting Information: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

-

WIPO Patentscope. WO/2022/209916 METHOD FOR PRODUCING (2-METHYLPYRIMIDIN-5-YL)BORONIC ACID DERIVATIVES. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. [Link]

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Piekut, A., et al. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 27(19), 6296. [Link]

-

LookChem. Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. [Link]

-

ResearchGate. Selected boronic acids and their pKa values. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- mVOC 4.0. 2-methylpyridine.

-

UCI Chemistry. 300 MHz 1H NMR spectra for methylpyridines. [Link]

-

PubChem. 5-Methylpyridine-3-boronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H8BNO2 | CID 2762743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 372963-49-0 | this compound - Synblock [synblock.com]

- 8. mdpi.com [mdpi.com]

- 9. mVOC 4.0 [bioinformatics.charite.de]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 16. chemimpex.com [chemimpex.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

5-Methylpyridine-2-boronic acid synthesis

An In-depth Technical Guide to the Synthesis of 5-Methylpyridine-2-boronic acid

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors for its role in carbon-carbon bond formation. As a substituted pyridylboronic acid, it is a key coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and handling of this versatile reagent. We will explore the primary synthetic routes, from classical organometallic approaches to modern catalytic C-H borylation, offering field-proven insights into experimental design, causality, and protocol execution.

Introduction and Strategic Importance

The utility of organoboron compounds, particularly boronic acids, has expanded dramatically since the advent of palladium-catalyzed cross-coupling reactions. This compound (CAS No. 372963-49-0) has emerged as a reagent of significant interest due to the prevalence of the 5-methylpyridine moiety in pharmaceutical scaffolds. Its synthesis, however, presents unique challenges related to the electronic nature of the pyridine ring and the inherent instability of some pyridylboronic acids.

This document serves as a detailed guide to the core methodologies for its preparation. The narrative emphasizes the rationale behind procedural choices, providing a framework for robust and reproducible synthesis. We will dissect two principal synthetic strategies: the functionalization of pre-halogenated pyridines and the direct, atom-economical C-H borylation of 5-methylpyridine.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its successful synthesis, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 372963-49-0 | |

| Molecular Formula | C₆H₈BNO₂ | |

| Molecular Weight | 136.94 g/mol | |

| Appearance | Solid | |

| Melting Point | 86-90 °C | |

| Boiling Point | 314.6 ± 44.0 °C (Predicted) | |

| Solubility | Slightly soluble in water | |

| Storage | Store in a dry, sealed place, under an inert atmosphere, preferably in a freezer at -20°C. |

Hazard Information: this compound is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.

Stability Considerations: Pyridine-2-boronic acids are notoriously prone to decomposition via protodeboronation, especially under heated or basic conditions used in cross-coupling reactions. For long-term storage and to improve cross-coupling efficiency, conversion to more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or N-phenyldiethanolamine esters is highly recommended.

Core Synthesis Methodologies

The synthesis of this compound can be approached from two primary directions: functionalization of a pre-existing carbon-halogen bond or direct functionalization of a carbon-hydrogen bond.

Synthesis from 2-Halo-5-methylpyridines

This classical and robust approach utilizes commercially available 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine as the starting material. The core transformation involves converting the carbon-halogen bond into a carbon-boron bond.

This method relies on the rapid exchange of a halogen (typically bromine or iodine) with an organolithium reagent at low temperatures to form a highly reactive 2-pyridyllithium species. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the boronic acid.

Causality and Experimental Choices:

-

Starting Material: 2-Bromo-5-methylpyridine is preferred over the chloro-analogue due to its faster rate of halogen-lithium exchange.

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is the most common reagent for this transformation.

-

Temperature: The reaction must be conducted at very low temperatures (typically -78 °C) to prevent the highly basic 2-pyridyllithium intermediate from undergoing side reactions, such as addition to another molecule of the starting material.

-

Boron Source: Trialkyl borates, like triisopropyl borate, are used as the electrophilic boron source. The bulky isopropyl groups can help to moderate reactivity.

-

Quench: The reaction is quenched in situ, meaning the borate ester is present in the reaction mixture during the formation of the organolithium species. This strategy minimizes the lifetime of the unstable 2-lithiopyridine intermediate.

Detailed Experimental Protocol: Halogen-Lithium Exchange

Reaction: (Self-generated image, not from search results)

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and toluene.

-

Addition of Reagents: 2-Bromo-5-methylpyridine and triisopropyl borate are added to the solvent.

-

Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation and Borylation: A solution of n-butyllithium in hexanes is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Work-up: The reaction is warmed to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Hydrolysis: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then treated with aqueous acid (e.g., 1N HCl) to hydrolyze the boronate ester to the free boronic acid.

-

Purification: The crude product is then purified as described in Section 4.

The Miyaura borylation is a powerful and widely used method for synthesizing boronate esters from organic halides. It involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality and Experimental Choices:

-

Catalyst System: A palladium(0) source and a suitable phosphine ligand are required. A common and effective system is PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent, which forms a stable pinacol boronate ester intermediate.

-

Base: A weak base, such as potassium acetate (KOAc), is crucial. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting halide, reducing the yield. The role of the base is to facilitate the transmetalation step in the catalytic cycle.

-

Solvent: Aprotic polar solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used.

Detailed Experimental Protocol: Miyaura Borylation

Reaction: (Self-generated image, not from search results)

-

Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and PdCl₂(dppf) (0.03 eq.).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

-

Reaction: Heat the mixture to 80-90 °C and stir for several hours (typically 3-12 h), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound pinacol ester can be used directly in subsequent steps or hydrolyzed to the boronic acid and purified as described in Section 4.

Direct C-H Borylation

Iridium-catalyzed C-H borylation represents a more modern, atom-economical approach that avoids the need for pre-halogenated starting materials. This method involves the direct conversion of a C-H bond to a C-B bond.

Causality and Regioselectivity: The primary challenge in the C-H borylation of substituted pyridines is controlling the regioselectivity. For 2-picoline (2-methylpyridine), which is structurally related to the desired starting material, several C-H bonds are available for activation.

-

Steric Hindrance: Iridium-catalyzed borylations are highly sensitive to steric hindrance. The catalyst will preferentially activate the least sterically hindered C-H bond.

-

Electronic Effects: The nitrogen atom in the pyridine ring has a strong directing effect. Borylation typically occurs at positions distal (far away) from the nitrogen atom. The basic nitrogen lone pair can coordinate to and inhibit the iridium catalyst, making borylation at the adjacent C6 position challenging.

-

Outcome for 2-Picoline: In the case of 2-methylpyridine, the C-H borylation reaction generally favors functionalization at the C4 and C6 positions, with the C6 position often being less favored due to catalyst inhibition by the adjacent nitrogen. Achieving selective borylation at the C2 position of 5-methylpyridine via a direct C-H activation of the methyl group is not a standard route; the methods described above starting from 2-halo-5-methylpyridine are far more common and reliable for obtaining the desired isomer. However, direct borylation of the pyridine ring itself is a powerful technique for other isomers.

Purification and Characterization

The purification of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their amphiphilic nature.

-

Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as water, ethanol, or mixtures involving ethyl acetate and hexanes can be effective.

-

Column Chromatography: Purification on silica gel is possible but can be difficult. The polarity of boronic acids can lead to streaking on the column. Sometimes, using a solvent system containing a small amount of acid (e.g., acetic acid) or a polar modifier can improve separation.

-

Derivatization/Deprotection: A highly effective but multi-step method involves converting the crude boronic acid into a more stable and easily purified derivative.

-

Salt Formation: Treating the crude boronic acid with a base (like NaOH) forms a salt, which can be washed with an organic solvent to remove non-acidic impurities. Acidification then regenerates the pure boronic acid.

-

Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily purified by recrystallization. The pure boronic acid can be liberated by treatment with acid.

-

-

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflows and Concepts

Diagrams created using Graphviz help to visualize the relationships between different synthetic strategies and key chemical concepts.

Caption: Overview of primary synthetic routes to this compound.

A Technical Guide to (5-methylpyridin-2-yl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (5-methylpyridin-2-yl)boronic acid, a key building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. We will delve into its precise chemical identity, physicochemical properties, synthetic methodologies, and its pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource, blending theoretical principles with actionable protocols to empower researchers in their synthetic endeavors.

Chemical Identity and Nomenclature

The compound commonly referred to as (5-methyl-2-pyridinyl)boronic acid is more formally named (5-methylpyridin-2-yl)boronic acid according to IUPAC nomenclature.[1] It is also known by several synonyms, including 5-methyl-2-pyridineboronic acid and 5-picoline-2-boronic acid.[2][3][4]

Key Identifiers:

Physicochemical Properties

Understanding the physical and chemical characteristics of (5-methylpyridin-2-yl)boronic acid is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Appearance | White to off-white solid | [2] |

| Melting Point | 86-90 °C | [2][4] |

| Boiling Point (Predicted) | 314.6 ± 44.0 °C | [2][3] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |

| Water Solubility | Slightly soluble | [2][4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2][4] |

Synthesis of (5-methylpyridin-2-yl)boronic acid

The synthesis of pyridinylboronic acids, including the 5-methyl derivative, is most commonly achieved through a halogen-metal exchange reaction followed by borylation.[5] This method remains a reliable and cost-effective approach for large-scale preparation. The general strategy involves the lithiation of a halopyridine precursor at low temperatures, followed by quenching with a trialkyl borate ester and subsequent acidic workup.

A representative synthetic workflow is outlined below:

Caption: Synthetic workflow for (5-methylpyridin-2-yl)boronic acid.

Detailed Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a generalized procedure based on established methods for synthesizing pyridinylboronic acids.[6]

Materials:

-

2-Bromo-5-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-5-methylpyridine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system to obtain pure (5-methylpyridin-2-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

(5-methylpyridin-2-yl)boronic acid is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[7][8] This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, offering a highly versatile and functional-group-tolerant method for constructing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[9][10][11]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations for 2-Pyridylboronic Acids

While incredibly useful, the Suzuki-Miyaura coupling of 2-pyridylboronic acids can present challenges. These electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetalation and are susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[7][12] The development of highly active catalyst systems, often employing bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), and the careful selection of base and solvent are critical for achieving high yields.[9] In some cases, converting the boronic acid to a more stable boronate ester, such as a pinacol or N-phenyldiethanolamine ester, can mitigate decomposition and improve reaction outcomes.[12]

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general framework for coupling (5-methylpyridin-2-yl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

(5-methylpyridin-2-yl)boronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, PPh₃)

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DME)

-

Water (if using an aqueous base system)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, (5-methylpyridin-2-yl)boronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Catalyst Loading: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to isolate the desired biaryl product.

Significance in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to readily synthesize substituted bi- and hetero-biaryl compounds via Suzuki-Miyaura coupling makes (5-methylpyridin-2-yl)boronic acid a critical tool for drug development professionals.[5][10] It allows for the modular and efficient construction of complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) in lead optimization campaigns. The methyl group at the 5-position can influence the electronic properties and metabolic stability of the final compound, offering a specific vector for molecular design.

Conclusion

(5-methylpyridin-2-yl)boronic acid is a versatile and indispensable reagent in modern organic synthesis. Its well-defined properties and established synthetic routes, coupled with its broad utility in the powerful Suzuki-Miyaura cross-coupling reaction, solidify its importance for researchers in both academic and industrial settings. A thorough understanding of its handling, synthesis, and reactivity is key to leveraging its full potential in the creation of novel molecules for drug discovery, materials science, and beyond.

References

- 5-Methylpyridine-2-boronic acid N-phenyldiethanolamine ester. Sigma-Aldrich.

- (5-Methylpyridin-2-yl)boronic acid | 372963-49-0. Sigma-Aldrich.

- This compound. PubChem.

- 5-Methyl-2-pyridineboronic acid | 372963-49-0. ChemicalBook.

- Recent progress in the synthesis of pyridinylboronic acids and esters.

- CAS 372963-49-0 | this compound. Synblock.

- 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID | 1310404-23-9. ChemicalBook.

- 5-Methyl-2-pyridineboronic acid CAS#: 372963-49-0.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT.

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

- 5-Pyrimidinylboronic acid CAS 109299-78-7.

- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3-pyridylboronic acid. Organic Syntheses Procedure.

- 2-Pyridinylboronic acid | 197958-29-5. BLD Pharm.

- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

Sources

- 1. This compound | C6H8BNO2 | CID 2762743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-2-pyridineboronic acid | 372963-49-0 [chemicalbook.com]

- 3. CAS 372963-49-0 | this compound - Synblock [synblock.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi-res.com [mdpi-res.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-Depth Technical Guide to 5-Picoline-2-Boronic Acid: Properties, Applications, and Experimental Considerations

Introduction: The Ascendancy of Boronic Acids in Modern Chemistry

The field of medicinal chemistry has witnessed a significant surge in the exploration and application of boron-containing compounds, a class once sidelined due to perceived toxicity.[1] This paradigm shift is largely credited to the unique chemical versatility of the boronic acid moiety (-B(OH)₂). Boronic acids are now recognized as crucial building blocks in organic synthesis and as potent pharmacophores in drug design.[1][2][3] Their stability, low toxicity, and versatile reactivity make them indispensable tools for creating complex molecular architectures.[1]

Among the vast family of heteroaryl boronic acids, 5-picoline-2-boronic acid, also known as (5-methylpyridin-2-yl)boronic acid, has emerged as a particularly valuable reagent. Its pyridine core, a common motif in pharmaceuticals, combined with the reactive boronic acid group, positions it as a key intermediate for synthesizing novel therapeutic agents and other high-value chemical entities.[4] This guide provides a comprehensive overview of the core properties, reactivity, and handling of 5-picoline-2-boronic acid, offering field-proven insights for researchers and drug development professionals.

PART 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective and safe utilization. 5-Picoline-2-boronic acid is a white to off-white solid at room temperature.[5] Its structural and physical characteristics are summarized below.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (5-methylpyridin-2-yl)boronic acid | [4][6] |

| Synonyms | 5-Methylpyridine-2-boronic acid, 5-methyl-2-pyridineboronic acid | [4][5][7][8] |

| CAS Number | 372963-49-0 | [4][5][7] |

| Molecular Formula | C₆H₈BNO₂ | [4][5][6][7] |

| Molecular Weight | 136.94 g/mol | [4][5][6][7] |

| Melting Point | 86-90 °C | [5][8] |

| Boiling Point | 314.6 ± 44.0 °C (Predicted) | [5] |

| Appearance | White to light yellow solid/powder/crystal | [5] |

| Solubility | Slightly soluble in water | [4][5][8] |

| pKa | 8.11 ± 0.53 (Predicted) | [5] |

| InChI Key | VDRIXWWGBDNWCM-UHFFFAOYSA-N | [4][5][6] |

PART 2: Synthesis, Reactivity, and the Suzuki-Miyaura Coupling

The utility of 5-picoline-2-boronic acid is defined by its reactivity, primarily its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

General Synthesis Strategy

Aryl and heteroaryl boronic acids are typically synthesized via several established routes.[1] A common and powerful method is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). For 5-picoline-2-boronic acid, the likely precursor would be 2-bromo-5-methylpyridine. The resulting boronate ester is then hydrolyzed to yield the final boronic acid.

Caption: Generalized Miyaura borylation workflow for boronic acid synthesis.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most important C-C bond-forming reactions in modern organic synthesis, valued for its high functional group tolerance and mild reaction conditions.[9][10] In this reaction, 5-picoline-2-boronic acid serves as the organoboron component, which couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The reaction is particularly challenging for 2-substituted pyridine boronic acids due to factors like slow transmetalation and potential for protodeboronation (loss of the boronic acid group).[11] However, the development of specialized catalyst systems with advanced phosphine or phosphite ligands has enabled efficient coupling of these important building blocks.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 3: Role in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has surged, with five FDA-approved drugs featuring this moiety as of 2020.[2] This success stems from the unique properties boronic acids impart to a molecule.

-

Covalent Warheads and Enzyme Inhibition : The boron atom in a boronic acid is electrophilic and can form reversible covalent bonds with nucleophilic residues (like serine, threonine, or lysine) in the active sites of enzymes.[1][3] This interaction is a cornerstone of their mechanism of action, as seen in the proteasome inhibitor Bortezomib, used to treat multiple myeloma.[1][12]

-

Bioisostere of Carboxylic Acids : Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the biological activity of a carboxyl group while having different physical properties.[1] This allows for the modulation of a drug's potency and pharmacokinetic profile.[2]

-

Hydrogen Bonding : The dihydroxyl group (-B(OH)₂) is an excellent hydrogen bond donor and acceptor, enabling strong interactions with protein targets and potentially enhancing binding affinity.[3]

-

Synthetic Handle : As a versatile building block, 5-picoline-2-boronic acid enables the construction of complex libraries of pyridine-containing compounds for structure-activity relationship (SAR) studies, a critical step in drug discovery.[13]

PART 4: Analytical Methodologies and Experimental Protocols

The analysis of boronic acids requires careful consideration of their inherent reactivity. A primary challenge is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. Furthermore, their hydrophilic nature can make chromatographic separation difficult.[14]

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common technique. Method development often requires screening columns and mobile phases to achieve good peak shape and retention, especially for polar boronic acids.[13][14] The use of ion-pairing reagents or high-pH mobile phases may be necessary to retain the analyte and stabilize it against on-column hydrolysis.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for both identification and quantification. It can help identify the parent boronic acid as well as related impurities like boroxines or solvent adducts.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR are essential for structural confirmation and purity assessment of the bulk material.

Protocol: HPLC Method Development for Boronic Acid Analysis

This protocol provides a generalized workflow for developing a robust analytical method for 5-picoline-2-boronic acid, based on established principles for this compound class.

Objective: To develop a stability-indicating HPLC method to separate 5-picoline-2-boronic acid from its potential impurities and degradants.

Methodology:

-

Column Selection & Screening:

-

Mobile Phase Optimization:

-

Initial Conditions: Start with a simple gradient of acetonitrile and water containing 0.1% formic acid or 10 mM ammonium acetate.[15]

-

pH Adjustment: Due to the pKa of the compound, analysis at a pH above the pKa may stabilize the boronate form.[14] Evaluate mobile phases with high pH (e.g., pH 10-12 using ammonium bicarbonate), ensuring a pH-stable column is used.

-

Ion-Pairing: If retention is poor, introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for low pH or a quaternary amine for high pH) to the mobile phase to retain the hydrophilic acid.[14]

-

-

Sample Diluent Selection:

-

Detection:

-

Use UV detection at a wavelength appropriate for the pyridine ring (e.g., ~260 nm).

-

Couple with mass spectrometry (ESI-MS) for peak identification and purity confirmation. Monitor for the parent ion [M+H]⁺ and potential boroxine formation.

-

Caption: A systematic workflow for HPLC method development for boronic acids.

PART 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of 5-picoline-2-boronic acid. It is classified as an irritant.[5][6][8]

Safety and Hazard Information

| Hazard Type | GHS Statement | Precautionary Codes | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [5][6] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [5][6] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 | [5][6] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[17][18][19]

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[17][18]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[17][18][20]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[18]

-

General Hygiene: Avoid ingestion and inhalation.[17] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[19][20]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][17][18] Some suppliers recommend storage at or below -20°C to maximize shelf life.[5][8]

-

Incompatible Materials: Keep away from strong oxidizing agents.[4][17]

-

Stability: The compound is stable under recommended storage conditions.[4][17] Avoid exposure to moisture and excess heat to prevent degradation.

Conclusion

5-Picoline-2-boronic acid stands as a testament to the expanding role of organoboron chemistry in scientific advancement. Its unique combination of a pharmaceutically relevant pyridine scaffold and the versatile boronic acid functional group makes it an invaluable intermediate for drug discovery and organic synthesis. By understanding its physicochemical properties, mastering its reactivity in key transformations like the Suzuki-Miyaura coupling, and adhering to rigorous analytical and safety protocols, researchers can fully harness the potential of this powerful molecular building block to drive innovation in their respective fields.

References

-

Thermo Fisher Scientific. (2009, March 18). Safety Data Sheet: 2-Chloro-5-pyridineboronic acid.

-

Greenbook.net. (2016, February 19). Material Safety Data Sheet: Monty's® Boron 5%.

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

-

Fisher Scientific. This compound, 95%.

-

ChemicalBook. (2025, August 8). 5-Methyl-2-pyridineboronic acid.

-

Synblock. CAS 372963-49-0 | this compound.

-

ChemWhat. 5-Methyl-2-pyridineboronic acid CAS#: 372963-49-0.

-

PubChem. 2-Picoline-5-boronic acid hydrate.

-

Fisher Scientific. Safety Data Sheet: 2-Methylpyridine-5-boronic acid.

-

Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945.

-

Sigma-Aldrich. This compound N-phenyldiethanolamine ester.

-

Saha, S., et al. (2021). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science, 12(15), 5518-5524.

-

Blem, M. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1335-1344.

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(22), 6986.

-

Fisher Scientific. Safety Data Sheet: this compound.

-

PubChem. This compound.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559.

-

James, T. D., & Phillips, M. D. (2010). Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews, 39(10), 3653-3663.

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate.

-

Leon, L. M., & Zard, S. Z. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(34), 13748-13757.

-

Organic Chemistry Portal. α-Picoline-borane, 2-Methylpyridine borane, PICB.

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2226-2235.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

-

Al-Dulayymi, J. R., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Journal of Medicinal Chemistry, 64(10), 6439-6481.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

-

Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15942.

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3392.

-

Google Patents. (2012). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

ChemicalBook. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis.

-

ChemBK. (2024, April 9). This compound.

-

Sigma-Aldrich. 5-Methylpyridine-3-boronic acid AldrichCPR.

-

Tokyo Chemical Industry. (2-Methylpyridin-4-yl)boronic Acid.

-

Addo, J. K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6548.

-

Google Patents. (2012). Synthesis method of 2-amino-5-pyrimidine pinacol borate.

-

Byju's. Give an explanation for 2-methyl pyridine in reacting with methyl boron?.

-

Saha, S., et al. (2021). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Semantic Scholar.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. 5-Methyl-2-pyridineboronic acid | 372963-49-0 [chemicalbook.com]

- 6. This compound | C6H8BNO2 | CID 2762743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 372963-49-0 | this compound - Synblock [synblock.com]

- 8. chemwhat.com [chemwhat.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. waters.com [waters.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. assets.greenbook.net [assets.greenbook.net]

solubility of 5-Methylpyridine-2-boronic acid

An In-depth Technical Guide to the Solubility of 5-Methylpyridine-2-boronic Acid for Pharmaceutical Research and Development

Introduction

This compound is a pivotal heterocyclic organoboron compound, serving as a critical building block in modern medicinal chemistry and drug discovery.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology essential for the synthesis of biaryl and hetero-biaryl scaffolds found in numerous active pharmaceutical ingredients (APIs).[3][4][5] The success of these synthetic endeavors—from reaction kinetics and yield to purification and final formulation—is inextricably linked to the solubility of the boronic acid reagent.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the . Recognizing the scarcity of comprehensive quantitative data in public literature, this document consolidates foundational principles of boronic acid chemistry, presents data from analogous compounds to inform experimental design, and provides a robust, field-proven protocol for its empirical determination. Our objective is to empower researchers, chemists, and drug development professionals with the necessary knowledge to confidently handle and deploy this versatile reagent.

Physicochemical Profile

A foundational understanding of this compound begins with its fundamental physicochemical properties. These parameters are crucial for calculations, safety assessments, and experimental design.

| Property | Value | Source |

| CAS Number | 372963-49-0 | [6][7] |

| Molecular Formula | C₆H₈BNO₂ | [6][7] |

| Molecular Weight | 136.95 g/mol | [6][8] |

| Appearance | Solid | |

| IUPAC Name | (5-methyl-2-pyridinyl)boronic acid | [6] |

| Synonyms | 5-Methyl-2-pyridineboronic acid, 5-Picoline-2-boronic acid | [7] |

The Complex Nature of Boronic Acid Solubility

Unlike simple organic molecules, the solubility of boronic acids is governed by a unique and dynamic chemical equilibrium that presents distinct challenges and requires careful consideration.

The Monomer-Boroxine Equilibrium

The most significant factor complicating the solubility of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[9][10] This equilibrium is influenced by the solvent, temperature, and the concentration of water in the system.

Caption: Reversible dehydration of boronic acid to its boroxine anhydride.

The boronic acid and its corresponding boroxine often exhibit vastly different solubilities.[9] For instance, the more nonpolar boroxine may be more soluble in nonpolar organic solvents, while the polar, hydrogen-bond-donating monomer is favored in protic or polar solvents. This dynamic equilibrium means that solubility measurements can be difficult to reproduce without strict control over experimental conditions.[9]

Factors Influencing Solubility

Several interconnected factors dictate the dissolution of boronic acids. Understanding their interplay is key to selecting appropriate solvent systems for synthesis and analysis.

Caption: Key factors governing the solubility of boronic acids.

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, promoting dissolution of the monomeric form.[11]

-

Temperature: Generally, solubility increases with temperature. This principle is exploited in the dynamic method for solubility determination and for crystallization processes.

-

pH: Boronic acids are weak Lewis acids. In aqueous solutions or in the presence of a base, they can be converted to the more soluble anionic boronate species (RB(OH)₃⁻). This is a crucial aspect of the Suzuki-Miyaura coupling mechanism, where a base is required for the transmetalation step.[12][13]

-

Analyte Structure: The substituent on the boronic acid has a significant impact. The methyl group and the pyridine ring in this compound influence its polarity, crystal lattice energy, and interactions with solvents.[10]

Solubility Profile of this compound

Qualitative Assessment

Commercial suppliers and safety data sheets consistently describe this compound as being "slightly soluble in water".[1][2] While useful as a general guideline, this qualitative descriptor is insufficient for the precise requirements of process chemistry and reaction optimization.

Analogous Compound Data as a Predictive Tool

In the absence of extensive published data for this compound, examining the solubility of structurally similar compounds provides valuable, actionable insights. Phenylboronic acid is a well-studied analog whose behavior can serve as a reasonable proxy. The following data, derived from studies using dynamic methods, highlights general trends.[9][14]

| Solvent | Solvent Type | Solubility of Phenylboronic Acid | Implication for this compound |

| Dipropyl Ether | Ether | High | Ethers are likely effective solubilizing agents. |

| Acetone | Ketone | High | Ketones are expected to be good solvents. |

| 3-Pentanone | Ketone | High | Demonstrates a trend across ketone functionality. |

| Chloroform | Chloroalkane | Moderate | Offers a moderately polar option, potentially useful for crystallization.[9] |

| Methylcyclohexane | Hydrocarbon | Very Low | Nonpolar hydrocarbons are poor solvents and can be used for purification/washing.[9] |

Data compiled from studies on phenylboronic acid and its derivatives.[9][14]

Based on this analogous data, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like ethers (e.g., THF, Dioxane) and ketones (e.g., Acetone), moderate solubility in solvents like chloroform, and poor solubility in nonpolar hydrocarbons.

Experimental Protocol: Dynamic Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of compounds like boronic acids.[9][11] It relies on observing the temperature at which a solid completely dissolves in a solvent at a known concentration.

Workflow Overview

Caption: Experimental workflow for the dynamic solubility determination method.

Step-by-Step Methodology

-

Preparation : Accurately weigh a specific mass of this compound (solute) and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stirrer. The total composition (mole fraction) of the sample must be known.

-

Heating and Stirring : Begin vigorous stirring to ensure the suspension is homogenous. Heat the vessel using a circulating bath at a slow, constant, and precisely controlled rate (e.g., 0.1-0.3 K/min). A slow rate is critical to ensure the system remains at equilibrium.

-

Monitoring : Continuously monitor the sample. The point of complete dissolution is the "clear point," where the last solid particles disappear. This can be observed visually against a dark background with good lighting or, for higher precision, by using a turbidity sensor or a luminance probe that detects a sharp increase in light transmission.[9][10]

-

Data Recording : Record the temperature at which the clear point is achieved. This temperature corresponds to the saturation temperature for that specific mole fraction.

-

Curve Generation : Repeat steps 1-4 with different known compositions of solute and solvent to obtain a series of data points.

-

Data Analysis : Plot the mole fraction of the solute (x) as a function of the dissolution temperature (T). This plot represents the solubility curve of this compound in the chosen solvent.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application driving the need for solubility data on this compound is its use in the Suzuki-Miyaura cross-coupling reaction.[3][15] The choice of solvent is not trivial; it directly impacts reaction performance.

The reaction typically involves the boronic acid, an organic halide, a palladium catalyst, and a base.[4] An ideal solvent system must:

-

Solubilize Reactants : Adequately dissolve the boronic acid, the organic halide, and the catalyst to ensure a homogenous reaction mixture and facilitate molecular interactions.

-

Support the Catalytic Cycle : The solvent must be compatible with the palladium catalyst and all intermediates in the catalytic cycle.

-

Enable the Base : For aqueous bases (e.g., K₂CO₃, Cs₂CO₃), a biphasic or mixed-solvent system (e.g., Dioxane/water, THF/water, Isopropanol/water) is often required to bring all components into contact.[3][16] The solubility of the boronic acid in both the organic and aqueous phases can influence the rate of the crucial transmetalation step.